molecular formula C22H27FN3NaO6S B1146474 Rosuvastatin Sodium CAS No. 147098-18-8

Rosuvastatin Sodium

Cat. No.: B1146474
CAS No.: 147098-18-8
M. Wt: 503.5 g/mol
InChI Key: RGEBGDYYHAFODH-RRABGKBLSA-M
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Description

Crestor, known chemically as rosuvastatin calcium, is a prescription medication primarily used to treat high cholesterol and prevent cardiovascular diseases such as heart attacks and strokes. It belongs to a class of drugs called statins, which work by inhibiting the enzyme HMG-CoA reductase in the liver, thereby reducing the production of cholesterol. This compound is available in tablet form and is widely prescribed due to its efficacy in lowering low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol .

Scientific Research Applications

Rosuvastatin calcium has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of statin synthesis and mechanisms.

    Biology: Investigated for its effects on cellular cholesterol metabolism and gene expression.

    Medicine: Extensively studied for its efficacy in reducing cardiovascular risk factors and its potential benefits in other conditions such as Alzheimer’s disease.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Target of Action

Rosuvastatin Sodium, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA Reductase . By binding to the active site of this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This inhibition results in a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA Reductase, this compound reduces the production of mevalonic acid from HMG-CoA, thereby decreasing the synthesis of cholesterol and other lipids . This leads to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Pharmacokinetics

This compound is given once daily, with the dose ranging from 5 to 80 mg . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, this compound has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of this compound is characterized by a large coefficient of variation (48%), and there is a small accumulation with repeated dosing .

Result of Action

The primary molecular effect of this compound is the reduction of cholesterol levels in the body . At the cellular level, it promotes cholesterol efflux and M2 macrophage polarization . It also exerts anti-inflammatory effects by attenuating leukocyte rolling, adherence, and transmigration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hydrophilicity makes it highly selective for liver tissue, whereas it has no unrestricted access to other cell types throughout the body (e.g., myocytes, renal tissue) by passive diffusion across cell membranes . This selectivity of uptake into hepatic versus non-hepatic cells is considered an important safety attribute of this compound .

Safety and Hazards

  • Liver Function : Regular monitoring of liver enzymes is recommended .

Future Directions

Research on Rosuvastatin Sodium continues, focusing on optimizing dosing regimens, exploring novel formulations, and investigating its potential in other therapeutic areas (e.g., neuroprotection, inflammation). Additionally, personalized medicine approaches may enhance its clinical utility .

: Kanukula, R., Salam, A., Rodgers, A., & Kamel, B. (2021). Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults. Clinical Pharmacokinetics, 60(1), 165–175. DOI: 10.1007/s40262-020-00978-9

Biochemical Analysis

Biochemical Properties

Rosuvastatin Sodium works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Cellular Effects

This compound has been shown to have a variety of effects on cells. It can help prevent or slow down medical problems, like atherosclerosis (hardening of the arteries), that are caused by fats clogging the blood vessels . It may also be used to prevent certain types of heart and blood vessel problems in patients with risk factors for heart problems . In addition, it has been found to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of HMG-CoA reductase, thereby reducing the production of cholesterol in the body . This leads to a decrease in the levels of LDL and VLDL, which are sometimes referred to as “bad cholesterol” due to their association with an increased risk of cardiovascular disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have various effects over time. For instance, it has been associated with a reduction in total and differential white blood cell counts in asthmatic and hyperlipidemic rat models . It also reduced oxidative stress by decreasing nitrite and malondialdehyde concentrations, and increasing total thiol content .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study involving rats, rosuvastatin was given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose . The systemic exposure of rosuvastatin was characterized by a large coefficient of variation (48%), indicating a variation in its effects with different dosages .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonic acid . This is a key step in the production of cholesterol and other compounds involved in lipid metabolism and transport .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly selective for liver tissue, and does not have unrestricted access to other cell types throughout the body (e.g., myocytes, renal tissue) by passive diffusion across cell membranes . Its relatively low systemic bioavailability, low concentrations required to produce efficient HMG-CoA reductase inhibition, and the selectivity of uptake into hepatic versus non-hepatic cells are considered important safety attributes of this compound .

Subcellular Localization

The subcellular localization of this compound is primarily in the liver, where it exerts its effects . It is taken up by the liver cells and inhibits the HMG-CoA reductase enzyme, thereby reducing the production of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rosuvastatin calcium involves several key steps, starting from commercially available starting materials. The process typically includes:

    Formation of the Pyrimidine Ring: This step involves the condensation of a suitable aldehyde with a guanidine derivative to form the pyrimidine ring.

    Introduction of the Fluorophenyl Group: A fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Lactone Ring: The lactone ring is formed through a series of esterification and cyclization reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of rosuvastatin calcium is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale chemical synthesis followed by purification steps such as crystallization and filtration. The final product is then formulated into tablets or capsules for medical use.

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin calcium undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.

    Reduction: Reduction reactions are less common but can occur under certain conditions.

    Substitution: Nucleophilic substitution reactions are involved in the synthesis of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various intermediates and by-products, which are typically removed during the purification process to yield pure rosuvastatin calcium.

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: Another widely used statin with a similar mechanism of action but different pharmacokinetic properties.

    Simvastatin: An older statin with a similar cholesterol-lowering effect but a different side effect profile.

    Pravastatin: Known for its lower potential for drug interactions compared to other statins.

Uniqueness

Rosuvastatin calcium is unique due to its high potency and efficacy at lower doses compared to other statins. It also has a longer half-life, allowing for once-daily dosing. Additionally, it has been shown to have a favorable effect on HDL cholesterol levels, making it a preferred choice for many patients .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rosuvastatin Sodium involves the condensation of a pyrimidine ring with a dihydroxyheptenoic acid moiety. The synthesis is carried out in several steps, including protection of functional groups, condensation, and deprotection.", "Starting Materials": [ "Pyrimidine-5-carboxylic acid", "3,5-dihydroxyheptanoic acid", "N,N-dimethylformamide", "Thionyl chloride", "Triethylamine", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of pyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of triethylamine", "Condensation of the protected pyrimidine-5-carboxylic acid with 3,5-dihydroxyheptanoic acid in the presence of N,N-dimethylformamide and dicyclohexylcarbodiimide", "Deprotection of the ethyl ester group with sodium hydroxide in methanol", "Protection of the hydroxyl groups with thionyl chloride in the presence of pyridine", "Deprotection of the protected hydroxyl groups with sodium hydroxide in methanol", "Neutralization of the reaction mixture with acetic acid", "Extraction of the product with ethyl acetate", "Purification of the product by recrystallization from water" ] }

CAS No.

147098-18-8

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

503.5 g/mol

IUPAC Name

sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;

InChI Key

RGEBGDYYHAFODH-RRABGKBLSA-M

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Rosuvastatin tert-butyl ester (3.0 g, 5.6 mmol) is dissolved in 25 mL of a 4:1 mixture of THF/water. The clear solution is warmed to 30° C. and 8.0 M NaOH (0.75 mL, 6.0 mmol) was added portionwise. The reaction mixture is stirred at 30° C. for 2 hours giving a clear yellow solution. Then THF is removed completely under the reduced pressure (20 mbar) at 40° C. The remaining aqueous solution is diluted with water to 25 mL and washed with AcOEt (2×10 mL). After separation from the organic layer aqueous phase is distilled under the reduced pressure (20 mbar) at 40° C. to completely remove the dissolved AcOEt. The remaining clear solution of sodium rosuvastatinate is diluted with water to 25 mL and liophylized to afford 2.81 g (100%) of rosuvastatin sodium salt as white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Yield
100%

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